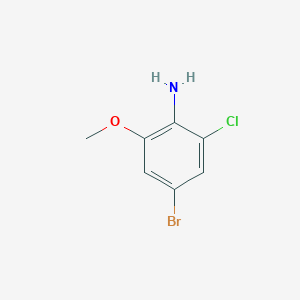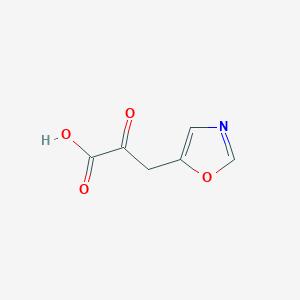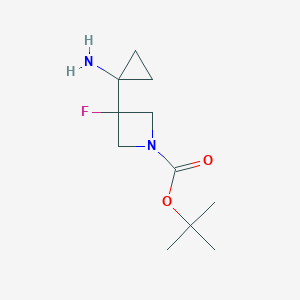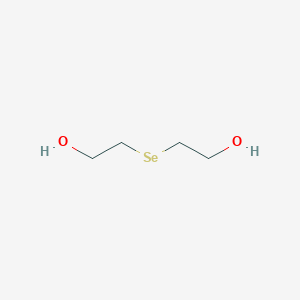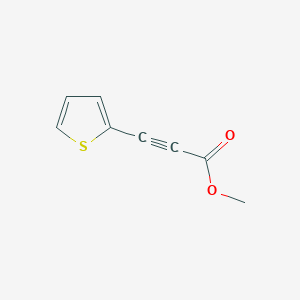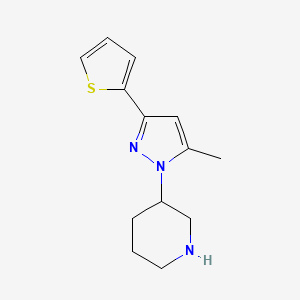
3-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine is a heterocyclic compound that features a thiophene ring, a pyrazole ring, and a piperidine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene and pyrazole rings suggests that it may exhibit a range of biological activities, making it a valuable target for synthetic and pharmacological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the formation of the pyrazole ring through a cyclization reaction, followed by the introduction of the thiophene ring via a cross-coupling reaction. The final step usually involves the formation of the piperidine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and solvents. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining control over reaction parameters.
化学反応の分析
Types of Reactions
3-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Dihydropyrazoles from the pyrazole ring.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
3-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for studying protein-ligand interactions.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine is not fully understood, but it is believed to interact with specific molecular targets in the body. The thiophene and pyrazole rings may allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
Thiophene derivatives: Compounds such as 2-butylthiophene and 2-octylthiophene.
Pyrazole derivatives: Compounds such as 3,5-dimethylpyrazole and 4-bromo-3,5-dimethylpyrazole.
Piperidine derivatives: Compounds such as 4-methylpiperidine and 1-benzylpiperidine.
Uniqueness
3-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine is unique due to the combination of the thiophene, pyrazole, and piperidine rings in a single molecule. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further study.
特性
分子式 |
C13H17N3S |
|---|---|
分子量 |
247.36 g/mol |
IUPAC名 |
3-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)piperidine |
InChI |
InChI=1S/C13H17N3S/c1-10-8-12(13-5-3-7-17-13)15-16(10)11-4-2-6-14-9-11/h3,5,7-8,11,14H,2,4,6,9H2,1H3 |
InChIキー |
BTZJURDLWBVCNK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C2CCCNC2)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Ethyl-2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13341515.png)
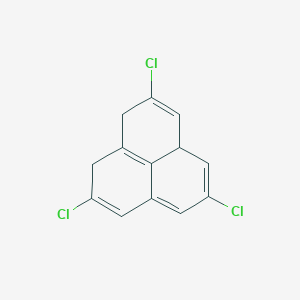
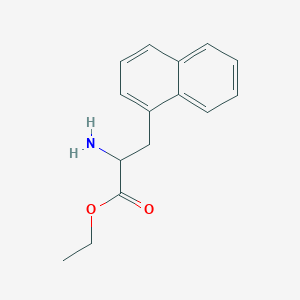
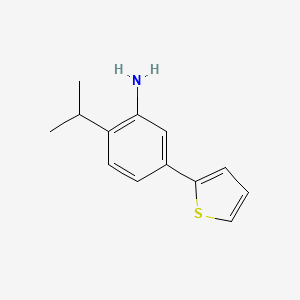
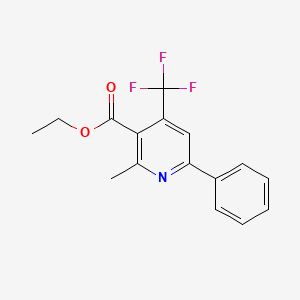
![2-[3-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-4-hydroxyphenyl]-5,7-dihydroxychromen-4-one](/img/structure/B13341546.png)
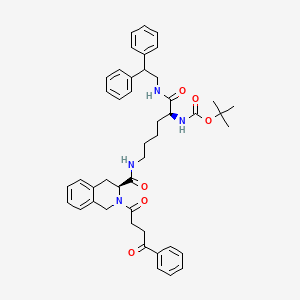
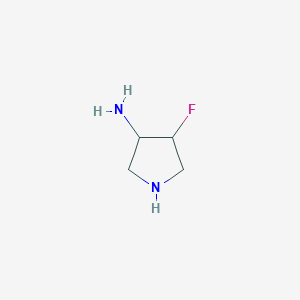
![N-{2-[(thiolan-3-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13341569.png)
